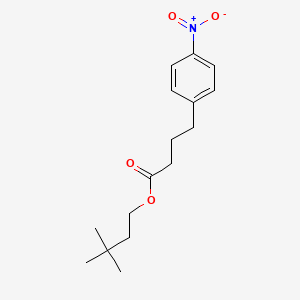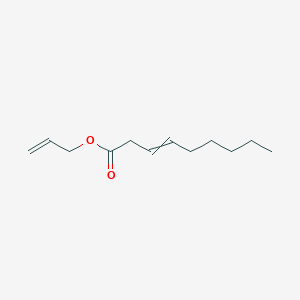![molecular formula C17H12N2O2 B14208547 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- CAS No. 820964-17-8](/img/structure/B14208547.png)
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- is a heterocyclic compound that features an imidazole ring fused to an indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- typically involves the functionalization of indole derivatives. One practical route involves the reaction of indole-2-carboxylic acid with aniline derivatives in the presence of carbonyldiimidazole (CDI) and a base under microwave conditions . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the disruption of cancer cell proliferation and survival pathways . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazoles: These compounds also feature an imidazole ring fused to another heterocycle and have shown similar biological activities, including anticancer properties.
Imidazo[1,2-a]indoles: These compounds share a similar core structure and are used in various applications, including medicinal chemistry and material science.
Uniqueness
1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)- is unique due to its specific fusion of the imidazole and indole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
Propiedades
Número CAS |
820964-17-8 |
|---|---|
Fórmula molecular |
C17H12N2O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)imidazo[1,5-a]indole-1,3-dione |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-8-13(9-7-11)18-16(20)15-10-12-4-2-3-5-14(12)19(15)17(18)21/h2-10H,1H3 |
Clave InChI |
MKZVHOZVPKOBQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4N3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B14208468.png)
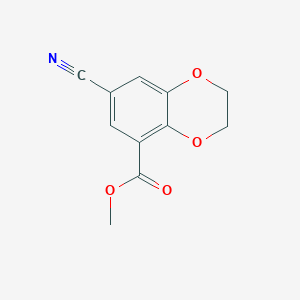
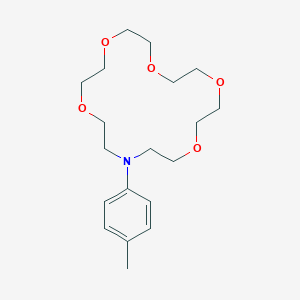
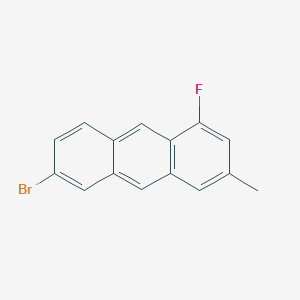
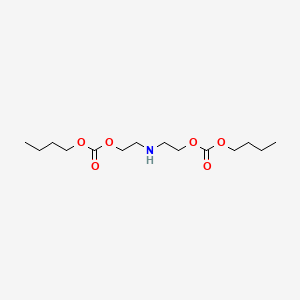
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate](/img/structure/B14208499.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
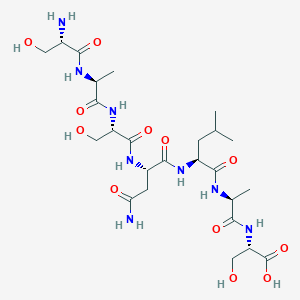
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)

